1-(5-Bromo-2-methoxybenzyl)piperidine
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Overview
Description
1-(5-Bromo-2-methoxybenzyl)piperidine is a chemical compound with the molecular formula C13H18BrNO and a molecular weight of 284.19 g/mol . It is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 2nd position on a benzyl ring, which is attached to a piperidine ring. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(5-Bromo-2-methoxybenzyl)piperidine typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with piperidine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
1-(5-Bromo-2-methoxybenzyl)piperidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a methyl group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Scientific Research Applications
1-(5-Bromo-2-methoxybenzyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological systems, particularly in the investigation of receptor-ligand interactions. Its piperidine ring is a common motif in many biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds. Its derivatives have potential therapeutic applications, including as analgesics and anti-inflammatory agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxybenzyl)piperidine involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with receptors or enzymes, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(5-Bromo-2-methoxybenzyl)piperidine can be compared with other similar compounds such as:
1-(4-Bromo-2-methoxybenzyl)piperidine: Similar structure but with the bromine atom at the 4th position. This positional isomer may have different reactivity and biological activity.
1-(5-Bromo-2-hydroxybenzyl)piperidine: The methoxy group is replaced by a hydroxyl group, which can significantly alter the compound’s chemical properties and biological interactions.
1-(5-Bromo-2-methoxyphenyl)piperidine: The benzyl group is replaced by a phenyl group, which can affect the compound’s steric and electronic properties.
Properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-16-13-6-5-12(14)9-11(13)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGYMTDTKMWHMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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